molecular formula C14H22ClN3 B1399382 4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine CAS No. 1316218-56-0

4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine

Cat. No.: B1399382
CAS No.: 1316218-56-0
M. Wt: 267.8 g/mol
InChI Key: TUQOUPSNQYLMEA-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine is a chemical compound with the molecular formula C14H22ClN3 and a molecular weight of 267.8 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 2-(1-isopropylpiperidin-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents for substitution reactions include amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

    Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases and conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound can bind to and modulate the activity of certain proteins and enzymes, thereby affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-6-(2-(1-isopropylpiperidin-2-yl)ethyl)pyrimidine can be compared with other similar compounds, such as:

    4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine: This compound has a similar structure but differs in the substituents attached to the pyrimidine ring.

    2-Chloropyrimidine: This compound is a simpler pyrimidine derivative with a chlorine atom at the 2-position.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-[2-(1-propan-2-ylpiperidin-2-yl)ethyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c1-11(2)18-8-4-3-5-13(18)7-6-12-9-14(15)17-10-16-12/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQOUPSNQYLMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1CCC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164300
Record name Pyrimidine, 4-chloro-6-[2-[1-(1-methylethyl)-2-piperidinyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316218-56-0
Record name Pyrimidine, 4-chloro-6-[2-[1-(1-methylethyl)-2-piperidinyl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316218-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-chloro-6-[2-[1-(1-methylethyl)-2-piperidinyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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